Sibutramine vs. Orlistat: Direct Head-to-Head Weight Loss Superiority (Systematic Review and Meta-Analysis)
A systematic review and meta-analysis of randomized controlled trials (RCTs) directly comparing sibutramine and orlistat monotherapy demonstrated that sibutramine is significantly more efficacious for achieving weight loss than orlistat. Four of seven included studies showed a statistically significant advantage for sibutramine, while the remaining three showed equivalence [1]. The weighted mean difference in weight loss was 2.2 kg (95% CI 0.5-3.9) favoring sibutramine over orlistat [1]. Attrition analysis indicated a lower dropout rate for sibutramine (pooled risk ratio 0.6, 95% CI 0.3-1.4) [1].
| Evidence Dimension | Weight loss (kg) at 3-12 months |
|---|---|
| Target Compound Data | Sibutramine monotherapy (10-15 mg/day): mean weight loss variable by study |
| Comparator Or Baseline | Orlistat monotherapy (120 mg three times daily): mean weight loss variable by study |
| Quantified Difference | Weighted mean difference: 2.2 kg (95% CI 0.5-3.9) favoring sibutramine |
| Conditions | Meta-analysis of 7 RCTs (n=885) directly comparing sibutramine vs. orlistat; median study duration 7 months (range 3-12 months) |
Why This Matters
Procurement decisions requiring maximal weight loss efficacy should prioritize sibutramine over orlistat, with a documented 2.2 kg incremental benefit at 3-12 months.
- [1] Neovius M, Johansson K, Rössner S. Head-to-head studies evaluating efficacy of pharmaco-therapy for obesity: a systematic review and meta-analysis. Obes Rev. 2008;9(5):420-427. View Source
